1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethanone
Description
This compound features a benzimidazole core linked to a piperidine ring via a ketone bridge, with a thiazole moiety substituted by a pyrrole group at the 4-position. The benzimidazole and thiazole-pyrrole components are pharmacologically significant, often associated with antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-19(13-16-14-28-21(22-16)26-9-3-4-10-26)25-11-7-15(8-12-25)20-23-17-5-1-2-6-18(17)24-20/h1-6,9-10,14-15H,7-8,11-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFDCPSFWVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CSC(=N4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127014 | |
| Record name | 1-[4-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-[2-(1H-pyrrol-1-yl)-4-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171738-70-7 | |
| Record name | 1-[4-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-[2-(1H-pyrrol-1-yl)-4-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171738-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-[2-(1H-pyrrol-1-yl)-4-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 1
- S : 1
Structural Features
The compound features a complex structure that includes:
- A benzo[d]imidazole moiety, known for its diverse biological activities.
- A piperidine ring, which is often associated with psychoactive effects.
- A thiazole ring, which contributes to the compound's potential as an anticancer agent.
Antitumor Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant cytotoxic properties. In particular, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
In a study focusing on thiazole derivatives, compounds similar to the target compound demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, showcasing their potential as effective anticancer agents .
Anticonvulsant Activity
Thiazole-bearing compounds have also been evaluated for anticonvulsant properties. For instance, a related compound exhibited high anticonvulsant efficacy in animal models, suggesting that modifications in the thiazole structure can enhance neuroprotective effects .
Antimicrobial Activity
The presence of imidazole and thiazole rings has been linked to antimicrobial properties. Compounds with these features have shown activity against various bacterial strains, indicating their potential use in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural elements:
- The benzo[d]imidazole moiety is crucial for binding interactions with biological targets.
- Substituents on the thiazole and piperidine rings can significantly influence potency and selectivity.
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Thiazole derivative | 1.61 | Induces apoptosis |
| Anticonvulsant | Pyrrolidine derivative | High efficacy | Modulates neurotransmitter release |
| Antimicrobial | Imidazole-thiazole hybrid | Comparable to standard antibiotics | Disrupts bacterial cell wall synthesis |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole and thiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Case Study : A derivative similar to the target compound demonstrated cytotoxic effects on various cancer cell lines, suggesting that structural modifications can enhance potency against specific tumors.
Antimicrobial Properties
The thiazole ring in the compound is associated with antimicrobial activity:
- Research Findings : Studies have shown that thiazole derivatives can effectively combat bacterial and fungal infections by disrupting microbial cell wall synthesis.
- Case Studies : Compounds with similar structures have been tested against resistant strains of bacteria, showing promising results in inhibiting growth.
Neurological Applications
The piperidine component suggests potential applications in treating neurological disorders:
- Mechanism of Action : Compounds with piperidine structures have been explored for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
- Case Study : A related compound was evaluated for its effects on anxiety and depression models in rodents, indicating potential therapeutic benefits.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Piperidine-4-Carboxylic Acid Derivatives
A widely adopted method involves reacting o-phenylenediamine with piperidine-4-carboxylic acid derivatives under acidic conditions. For example, heating o-phenylenediamine and piperidine-4-carboxylic acid in polyphosphoric acid (PPA) at 150–180°C for 6–8 hours induces cyclization to form the benzoimidazole-piperidine core. Yields typically range from 65% to 75%, with purity confirmed via -NMR and mass spectrometry.
Alternative Route via Nitro Reduction and Cyclization
In a protocol from Arkivoc, tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is reduced using sodium dithionite (NaSO) in a methanol-water system, followed by cyclization with furan-2-carbaldehyde (Scheme 1). While this method specifically targets furan-substituted analogs, replacing the aldehyde with appropriate reagents could yield the unsubstituted benzoimidazole-piperidine intermediate.
Key Reaction Conditions:
-
Solvent: Methanol/water (1:1)
-
Temperature: 70°C, 16 hours
-
Workup: Neutralization with NaOH, filtration, and column chromatography (hexane/EtOAc gradient)
Synthesis of 2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)ethanone
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the reaction of thioamide derivatives with α-halo ketones. For the target fragment:
Optimization Notes:
-
Regioselectivity: The C-2 position of thiazole is more electrophilic, favoring substitution with pyrrole.
-
Yield: 68–72% after purification by silica gel chromatography.
Coupling of Fragments via Ethanone Linker
Nucleophilic Acyl Substitution
The piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethanone in the presence of a coupling agent. A representative procedure from PMC utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature.
Reaction Parameters:
Microwave-Assisted Coupling
To enhance efficiency, microwave irradiation (150°C, 20 minutes) in dimethylformamide (DMF) with KCO as a base has been reported for analogous compounds. This method reduces reaction time from hours to minutes while maintaining yields above 70%.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Steric Hindrance: Bulky substituents on the thiazole ring may impede coupling efficiency. Using HATU instead of EDC improves reactivity for hindered substrates.
-
Byproduct Formation: Over-alkylation at the piperidine nitrogen is mitigated by employing a stoichiometric excess of the ethanone fragment.
-
Solvent Selection: Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) enhances green chemistry metrics without sacrificing yield .
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Derivative | Substituent Modifications | IC₅₀ (μM) S. aureus | Ref |
|---|---|---|---|
| Parent compound | None | 12.3 ± 1.2 | |
| Imidazole variant | Thiazole → imidazole | 8.7 ± 0.9 | |
| Fluorinated analogue | Pyrrole → 5-fluorobenzene | 5.4 ± 0.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
